![molecular formula C8H9BFNO4 B1461898 (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid CAS No. 874289-58-4](/img/structure/B1461898.png)
(2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid
Overview
Description
“(2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C8H9BFNO4 . It appears as a white to off-white powder or crystals . It is stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The molecular weight of this compound is 212.97 . Its InChI code is 1S/C8H9BFNO4/c1-15-11-8(12)5-2-3-7(10)6(4-5)9(13)14/h2-4,13-14H,1H3,(H,11,12) .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 361.0±52.0 °C at 760 mmHg, and a flash point of 172.1±30.7 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
(2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid: is commonly used in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal in the field of organic chemistry, allowing for the formation of carbon-carbon bonds. The compound acts as a boron reagent, coupling with various aryl or vinyl halides under palladium catalysis to synthesize biaryl compounds. These biaryl structures are significant in pharmaceuticals, agrochemicals, and organic materials.
Synthesis of Molecular Switches
The compound is involved in the synthesis of 9,10-diarylanthracenes , which are used as molecular switches. These switches have applications in molecular electronics and photonics, where they can alter their conformation in response to external stimuli such as light, pH, or electric field, making them useful for creating responsive materials.
Friedel-Crafts Alkylation Reactions
It serves as a reactant in Friedel-Crafts alkylation reactions . This type of reaction is used to introduce alkyl groups into an aromatic system, which can modify the electronic properties of molecules, leading to applications in the development of new organic semiconductors and other electronic materials.
Development of Antitumor Agents
This boronic acid derivative is used in the preparation of inhibitors of kinesin spindle protein (KSP) . These inhibitors have potential use as antitumor agents, as they can interfere with the proper segregation of chromosomes during cell division, leading to apoptosis in rapidly dividing cancer cells.
Functionalization via Lithiation
The compound can undergo functionalization via lithiation and subsequent reaction with electrophiles . This process is valuable for the introduction of functional groups into the phenyl ring, which can be further exploited in the synthesis of complex organic molecules with specific properties for drug development or material science.
Selective Rhodium-Catalyzed Conjugate Addition
Selective rhodium-catalyzed conjugate addition reactions involve this compound as a reactant . Such reactions are important for the selective introduction of substituents to conjugated alkenes, which is a critical step in the synthesis of various natural products and pharmaceuticals.
Chemical Synthesis Research
The compound is used extensively in chemical synthesis research, where its boronic acid moiety is leveraged for various organic transformations . Its stability and reactivity make it a valuable building block in the construction of complex organic molecules.
Material Science Applications
In material science, (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid is explored for its potential to create novel polymers and coatings . The boronic acid group can form reversible covalent bonds with diols, which is useful in creating self-healing materials or materials with dynamic properties.
Safety and Hazards
This compound may cause skin and eye irritation, and may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and wearing protective gloves, clothing, and eye/face protection .
Mechanism of Action
The pharmacokinetics of boronic acids can vary widely depending on their chemical structure. Some boronic acids are well absorbed and have good bioavailability, while others are not. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a specific boronic acid would need to be determined experimentally .
The action of a boronic acid compound can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of the boronic acid functional group. Boronic acids can form reversible covalent complexes with diols in aqueous solution at physiological and slightly acidic pH, which can influence their reactivity and stability .
properties
IUPAC Name |
[2-fluoro-5-(methoxycarbamoyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BFNO4/c1-15-11-8(12)5-2-3-7(10)6(4-5)9(13)14/h2-4,13-14H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BICVNGATAFRLPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)NOC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660206 | |
Record name | [2-Fluoro-5-(methoxycarbamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid | |
CAS RN |
874289-58-4 | |
Record name | [2-Fluoro-5-(methoxycarbamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-5-(methoxycarbamoyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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